
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BPEEB and has been widely studied for its potential application in various fields of scientific research.
作用機序
The mechanism of action of BPEEB is not fully understood. However, it has been proposed that BPEEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BPEEB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPEEB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. BPEEB has been shown to exhibit potent antioxidant activity and has been found to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
BPEEB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BPEEB is stable under normal laboratory conditions and can be stored for long periods of time. However, BPEEB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. BPEEB is also relatively expensive compared to other compounds that exhibit similar pharmacological activities.
将来の方向性
There are several future directions for the study of BPEEB. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential application in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of BPEEB and to identify its molecular targets.
合成法
The synthesis of BPEEB involves the reaction of 2-bromophenylamine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure BPEEB.
科学的研究の応用
BPEEB has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPEEB has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-21-10-11-22-14-7-5-6-13(12-14)17(20)19-16-9-4-3-8-15(16)18/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
InChIキー |
REOGLUYJHFSSDX-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
正規SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



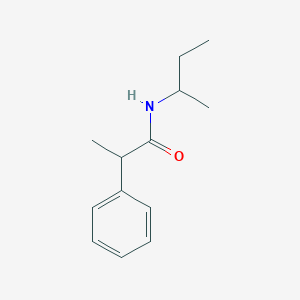

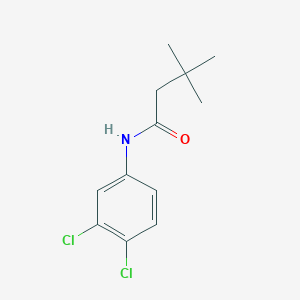

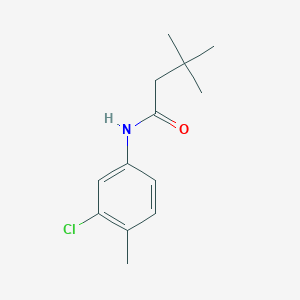

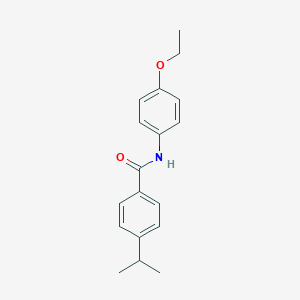
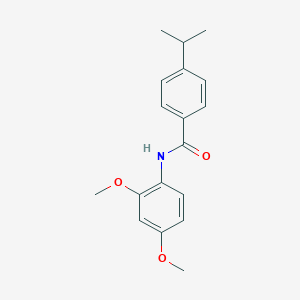

![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

